Acide vinylboronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

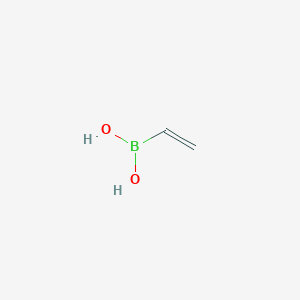

Vinylboronic acid, also known as ethenylboronic acid, is a boronic acid derivative with the molecular formula CH2=CHB(OH)2 . It is often used in the synthesis of styrene-based organoboron polymers . It is also used as a stable boronic acid surrogate for Suzuki-Miyaura cross-coupling .

Synthesis Analysis

Vinylboronic acid can be synthesized as the protected ester in one step by cross-metathesis between an alkene and a vinylboronic ester or hydroboration of an alkyne . Vinylboronic acid pinacol ester (VB pin) was found to be a suitable monomer in radical polymerization, and the well-defined corresponding polymers were successfully obtained by reversible addition–fragmentation chain transfer (RAFT) polymerization .Molecular Structure Analysis

The molecular structure of Vinylboronic acid is CH2=CHB(OH)2 . Its average mass is 71.871 Da and its monoisotopic mass is 72.038261 Da .Chemical Reactions Analysis

Vinylboronic acid MIDA ester is used in Heck and oxidative Heck reactions as well as in olefin metathesis to provide the cross-coupled product . It undergoes cyclopropanation and epoxidation to yield corresponding MIDA cyclopropane and oxirane, respectively .Physical And Chemical Properties Analysis

Vinylboronic acid has a density of 1.0±0.1 g/cm3, a boiling point of 154.8±23.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.6 mmHg at 25°C . It has a polar surface area of 40 Å2 and a molar volume of 73.6±3.0 cm3 .Mécanisme D'action

Target of Action

Vinylboronic acid (VBA) primarily targets carbon-carbon bond formation reactions, particularly the Suzuki-Miyaura (SM) cross-coupling . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The mode of action of VBA involves its interaction with its targets through a bioorthogonal inverse electron-demand Diels–Alder reaction with tetrazines that are substituted with boron-coordinating ligands . This reaction results in exceptionally high reaction rates .

Biochemical Pathways

VBA affects the biochemical pathway of carbon-carbon bond formation. It is involved in the Suzuki-Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .

Pharmacokinetics

It is known that vba is biocompatible, non-toxic, and highly stable in aqueous media and cell lysates , which suggests it may have favorable ADME properties.

Result of Action

The result of VBA’s action is the formation of new carbon-carbon bonds. For example, in the Suzuki-Miyaura coupling reaction, VBA helps form new carbon-carbon bonds, enabling the synthesis of complex organic compounds . Additionally, VBA can be used in a click-to-release variant, demonstrating its bioorthogonality with a VBA-protected doxorubicin prodrug .

Action Environment

The action of VBA is influenced by environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which VBA plays a crucial role, benefits from mild and functional group tolerant reaction conditions . Furthermore, VBA has been shown to be useful in cellular experiments , indicating that it can function effectively in biological environments.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of vinylboronic acid is its high reactivity and specificity. It can be used to selectively target specific proteins and enzymes, which can be useful in drug discovery and bioconjugation reactions. However, vinylboronic acid is also highly sensitive to moisture and air, which can limit its use in certain experimental conditions.

Orientations Futures

There are many future directions for the use of vinylboronic acid in scientific research. One area of interest is the development of new drugs that target specific proteins and enzymes. Another area of interest is the use of vinylboronic acid in bioconjugation reactions, which can be used to label and study proteins and enzymes in living cells. In addition, there is potential for the use of vinylboronic acid in the development of new materials, such as sensors and catalysts.

Conclusion:

Vinylboronic acid is an important organic compound that has many scientific research applications. Its high reactivity and specificity make it a valuable tool in organic synthesis, drug discovery, and bioconjugation reactions. While there are some limitations to its use, there are many future directions for the application of vinylboronic acid in scientific research.

Méthodes De Synthèse

The synthesis method of vinylboronic acid involves the reaction of vinyl magnesium bromide with triisopropyl borate. The reaction produces vinylboronic acid, which can be purified by column chromatography. This method is widely used in laboratories and is considered to be a reliable and efficient way to produce vinylboronic acid.

Applications De Recherche Scientifique

Réactions bioorthogonales

Les acides vinylboroniques (VBA) sont utilisés dans les réactions bioorthogonales pour la modification chimique des biomolécules . Ils servent de partenaires de réaction non contraints, synthétiquement accessibles et solubles dans l'eau dans une réaction bioorthogonale inverse de Diels-Alder (iEDDA) avec des 3,6-dipyridyl-s-tétrazines . Cette application convient aux applications de marquage biologique .

Modification des protéines

Les VBA peuvent être utilisés orthogonalement à la cycloaddition alkyne-azide promue par la contrainte pour la modification des protéines . Cela en fait des compléments attractifs à la boîte à outils moléculaire bioorthogonale .

Polymérisation radicalaire

L'ester pinacolique d'acide vinylboronique (VB pin) est un monomère approprié dans la polymérisation radicalaire . Les polymères correspondants bien définis sont obtenus avec succès par polymérisation par transfert de chaîne addition-fragmentation réversible (RAFT) .

Préparation des polyoléfines

L'this compound est utilisé dans la préparation de polyoléfines bien définies avec des groupes contenant du bore . Ceci est réalisé en introduisant de l'this compound et une série de monomères boronates .

Propriétés d'échange dynamique

Les polymères contenant du VB pin présentent des propriétés d'échange dynamique . Ceci indique le potentiel de ces polymères en tant que matériaux fonctionnels .

Inhibition enzymatique

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Vinylboronic acid plays a crucial role in biochemical reactions, particularly in the bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction with 3,6-dipyridyl-s-tetrazines . This reaction is important for biological labeling applications

Cellular Effects

Vinylboronic acid has been shown to be biocompatible, non-toxic, and highly stable in aqueous media and cell lysate . Its hydrophilic properties and small size make it attractive for use in protein modifications and other biomolecular labeling applications

Molecular Mechanism

The molecular mechanism of Vinylboronic acid primarily involves its participation in the bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction . This reaction involves the transfer of electrons and the formation of new bonds, which can lead to changes in gene expression and enzyme activity

Metabolic Pathways

Vinylboronic acid is involved in the Suzuki-Miyaura coupling reaction, a type of C-B bond formation

Propriétés

IUPAC Name |

ethenylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXCNIVBAVFOBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2399509.png)

![3-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2399513.png)

![N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2399514.png)

![(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2399517.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)